
2,2'-Biphenyldiglyoxylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Biphenyldiglyoxylaldehyde is an organic compound characterized by the presence of two aldehyde groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
2,2’-Biphenyldiglyoxylaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,2’-biphenyldimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Biphenyldiglyoxylaldehyde may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2’-Biphenyldiglyoxylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,2’-biphenyldicarboxylic acid.
Reduction: Formation of 2,2’-biphenyldimethanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
2,2’-Biphenyldiglyoxylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2’-Biphenyldiglyoxylaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, such as the development of enzyme inhibitors or fluorescent probes.
類似化合物との比較
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single aromatic ring.
2,2’-Biphenyldimethanol: The reduced form of 2,2’-Biphenyldiglyoxylaldehyde.
2,2’-Biphenyldicarboxylic Acid: The oxidized form of 2,2’-Biphenyldiglyoxylaldehyde.
Uniqueness
2,2’-Biphenyldiglyoxylaldehyde is unique due to the presence of two aldehyde groups on a biphenyl structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.
特性
CAS番号 |
56026-26-7 |
|---|---|
分子式 |
C16H10O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
2-[2-(2-oxaldehydoylphenyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C16H10O4/c17-9-15(19)13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(20)10-18/h1-10H |
InChIキー |
SPFQACGIOCIVKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)C=O)C(=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


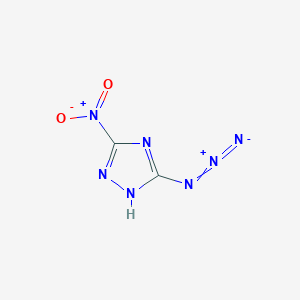
![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)
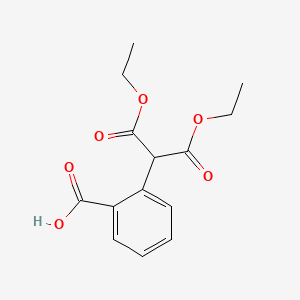
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
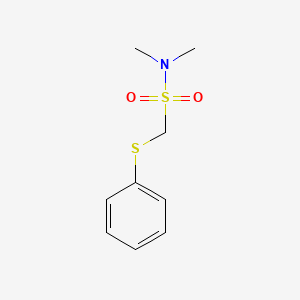
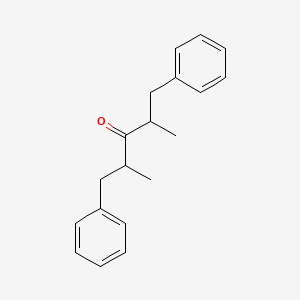

![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
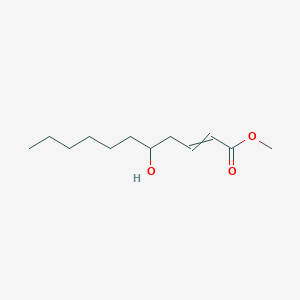
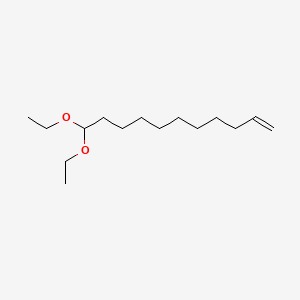

![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)

